1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one
Overview
Description
1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenone moiety
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate alkyne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the alkyne and the aldehyde undergo a Sonogashira coupling to form the desired product. The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one: This compound has a similar structure but differs in the position of the double bond, which can affect its reactivity and applications.
(Trifluoromethoxy)benzene: While it also contains a trifluoromethyl group, its chemical properties and applications differ due to the presence of an ether linkage instead of a butenone moiety.
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl: This compound features two trifluoromethoxy groups and a biphenyl structure, leading to different chemical behavior and uses.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]but-3-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h2-3,5-7H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHAGMOBZZTSLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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